molecular formula C6H2BrClFIO2S B6238892 3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride CAS No. 2138210-41-8

3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride

Cat. No.: B6238892
CAS No.: 2138210-41-8
M. Wt: 399.4
InChI Key:
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Description

3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride is an organosulfur compound that features a benzene ring substituted with bromine, fluorine, iodine, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from a benzene derivative. The process may include halogenation reactions to introduce bromine, fluorine, and iodine atoms onto the benzene ring, followed by sulfonylation to attach the sulfonyl chloride group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are essential to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The sulfonyl chloride group can be oxidized or reduced under specific conditions to form different sulfonyl derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The halogen atoms can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-fluoro-3-iodobenzene
  • 1-bromo-3-iodobenzene
  • 2-bromo-1-fluoro-4-iodobenzene

Uniqueness

3-bromo-2-fluoro-6-iodobenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other halogenated benzene derivatives. This makes it a valuable intermediate in organic synthesis and various applications.

Properties

CAS No.

2138210-41-8

Molecular Formula

C6H2BrClFIO2S

Molecular Weight

399.4

Purity

95

Origin of Product

United States

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